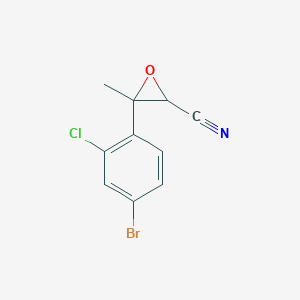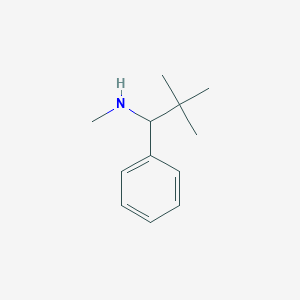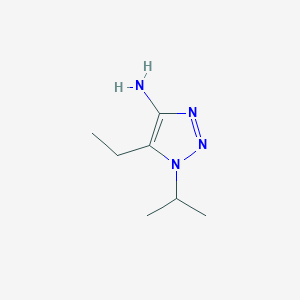![molecular formula C9H18N2O B13183701 1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one is a chemical compound with the molecular formula C9H18N2O. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and an ethanone group.
Métodos De Preparación
The synthesis of 1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with an appropriate aminomethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Análisis De Reacciones Químicas
1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(Azepan-1-yl)ethan-1-one: This compound lacks the aminomethyl group, which may result in different reactivity and biological activity.
2-(Azepan-1-yl)ethan-1-amine: This compound has an amine group instead of an ethanone group, leading to different chemical properties and applications.
The presence of the aminomethyl group in this compound makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)azepan-1-yl]ethanone |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-6-4-2-3-5-9(11)7-10/h9H,2-7,10H2,1H3 |
Clave InChI |
JLTDLDFXKBCHGA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCCCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


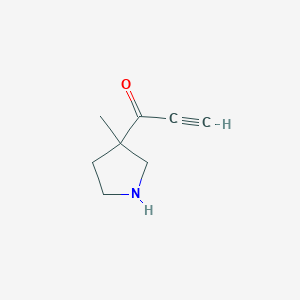
![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
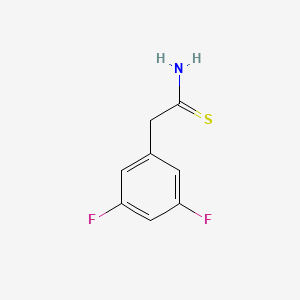
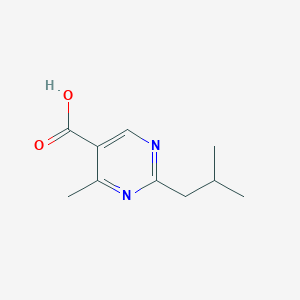
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
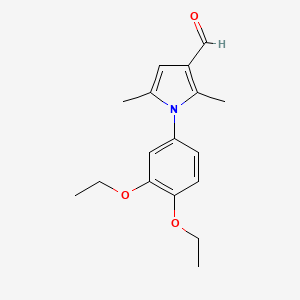
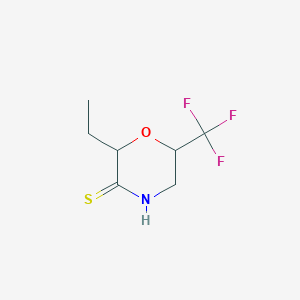
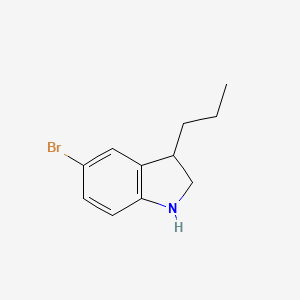
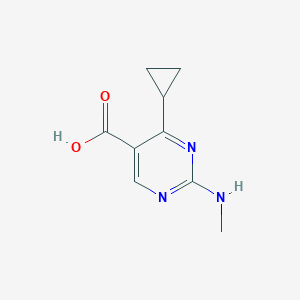
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
